molecular formula C15H21NO3S B12813020 N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide CAS No. 76312-37-3

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide

Cat. No.: B12813020
CAS No.: 76312-37-3
M. Wt: 295.4 g/mol
InChI Key: POTCMTXCDHWWIS-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide is a complex organic compound that belongs to the class of oxathiin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas like antimicrobial and anticancer therapies.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and the target’s nature. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiin derivatives and related heterocyclic compounds. Examples are:

  • N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • N,N-Diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine

Uniqueness

N,N-Diethyl-5-methyl-6-phenyl-3,4-dihydro-1,2-oxathiin-4-amine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the oxathiin ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

76312-37-3

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-diethyl-5-methyl-2,2-dioxo-6-phenyl-3,4-dihydrooxathiin-4-amine

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)14-11-20(17,18)19-15(12(14)3)13-9-7-6-8-10-13/h6-10,14H,4-5,11H2,1-3H3

InChI Key

POTCMTXCDHWWIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CS(=O)(=O)OC(=C1C)C2=CC=CC=C2

Origin of Product

United States

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